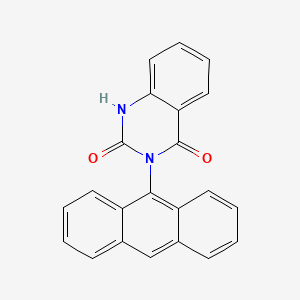
Antaq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANTAQ, also known by its IUPAC name 3-anthracen-9-yl-1H-quinazoline-2,4-dione, is a synthetic organic compound developed as a probe to visualize puromycin-sensitive aminopeptidase in situ. It acts as a selective inhibitor of this enzyme
Méthodes De Préparation
The synthesis of ANTAQ involves several steps, starting with the preparation of the anthracene derivative. The general synthetic route includes:
Formation of the Anthracene Derivative: This step involves the reaction of anthracene with appropriate reagents to introduce functional groups necessary for further reactions.
Quinazoline Ring Formation: The anthracene derivative undergoes cyclization with reagents such as phosgene or isocyanates to form the quinazoline ring.
Final Product Formation: The intermediate product is then subjected to further reactions, such as oxidation or reduction, to yield the final compound, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
ANTAQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: this compound can undergo substitution reactions where functional groups on the anthracene or quinazoline rings are replaced with other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ANTAQ has several scientific research applications, including:
Chemistry: this compound is used as a probe to study the activity of puromycin-sensitive aminopeptidase, providing insights into enzyme mechanisms and functions.
Biology: In biological research, this compound helps visualize and study the distribution and activity of puromycin-sensitive aminopeptidase in tissues and cells.
Medicine: this compound’s inhibitory effect on puromycin-sensitive aminopeptidase makes it a potential candidate for developing therapeutic agents targeting diseases involving this enzyme.
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for enzyme activity measurement.
Mécanisme D'action
ANTAQ exerts its effects by selectively inhibiting puromycin-sensitive aminopeptidase. This enzyme is involved in the degradation of peptides and proteins, and its inhibition by this compound can affect various cellular processes. The molecular target of this compound is the active site of the enzyme, where it binds and prevents substrate access, thereby inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
ANTAQ can be compared with other quinazoline derivatives and anthracene-based compounds. Similar compounds include:
Quinazoline Derivatives: These compounds share the quinazoline ring structure and may have similar inhibitory effects on enzymes.
Anthracene-Based Compounds: These compounds share the anthracene core and may have similar photophysical properties.
What sets this compound apart is its specific design to selectively inhibit puromycin-sensitive aminopeptidase, making it a unique tool for studying this enzyme .
Propriétés
Formule moléculaire |
C22H14N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-anthracen-9-yl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14N2O2/c25-21-18-11-5-6-12-19(18)23-22(26)24(21)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,23,26) |
Clé InChI |
SISSLRJYACXIQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N4C(=O)C5=CC=CC=C5NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)
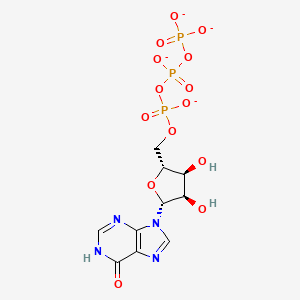
![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
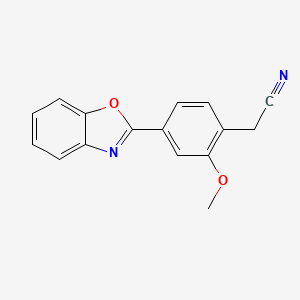
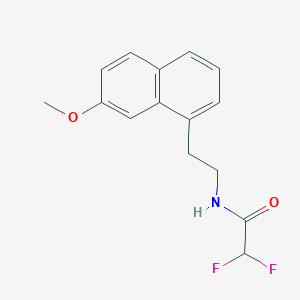
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
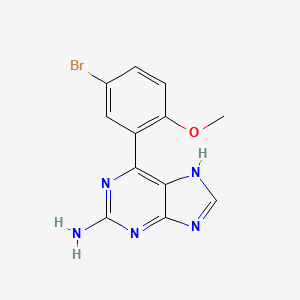
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)